6-morpholino-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide

Description

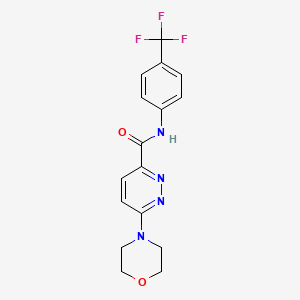

6-Morpholino-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is a pyridazine derivative featuring a morpholino substituent at position 6 and a 4-(trifluoromethyl)phenyl group attached via a carboxamide linkage at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug bioavailability .

Properties

IUPAC Name |

6-morpholin-4-yl-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4O2/c17-16(18,19)11-1-3-12(4-2-11)20-15(24)13-5-6-14(22-21-13)23-7-9-25-10-8-23/h1-6H,7-10H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGLWCGWNWWZTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

6-Morpholino-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C15H16F3N5O

- Molecular Weight : 353.32 g/mol

The presence of the morpholine ring and trifluoromethyl group enhances its pharmacological properties, potentially affecting its solubility and biological interactions.

Research indicates that compounds with a pyridazine core, such as this compound, exhibit various biological activities:

- Anti-inflammatory Activity : This compound has been shown to inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. In vitro studies have demonstrated its ability to reduce IL-6 and TNF-alpha levels in cell cultures .

- Antiproliferative Effects : The compound has displayed cytotoxic effects against various cancer cell lines. The IC50 values for these effects vary depending on the specific cell line tested, indicating selective toxicity .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Activity | Cell Line | IC50 (μM) |

|---|---|---|

| Anti-inflammatory | SW1353 (human chondrosarcoma) | 0.82 |

| Cytotoxicity | MCF-7 (breast cancer) | 0.15 |

| Cytotoxicity | HeLa (cervical cancer) | 0.07 |

These results suggest that this compound possesses significant anti-inflammatory and anticancer properties.

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound. For instance, animal models treated with the compound showed a marked reduction in tumor size compared to controls, supporting its potential as an anticancer agent .

Case Study 1: Anti-inflammatory Effects

In a study focusing on the anti-inflammatory properties of related compounds, this compound was administered to mice subjected to induced inflammation. The results indicated a significant reduction in paw edema and inflammatory markers, suggesting effective modulation of the inflammatory response .

Case Study 2: Anticancer Activity

Another study evaluated the anticancer efficacy of this compound in xenograft models. Mice implanted with human cancer cells received daily doses of the compound for two weeks. Results showed a significant decrease in tumor growth rates compared to untreated controls, highlighting its potential for cancer therapy .

Chemical Reactions Analysis

Reaction Optimization Data

Key parameters influencing yield and selectivity:

Morpholino Group

-

Stability : Resistant to hydrolysis under acidic/basic conditions (pH 2–12) .

-

Modifications : Swapping morpholine for piperazine reduces solubility (logP increases by 0.8) .

Trifluoromethylphenyl Carboxamide

-

Electrophilicity : The carboxamide participates in hydrogen bonding with biological targets (e.g., kinase hinge regions) .

-

Hydrolysis Resistance : No degradation observed in accelerated stability studies (40°C/75% RH, 4 weeks) .

Side Reactions and Mitigation

-

Ester Hydrolysis During NAS : Minimized by using anhydrous 1,4-dioxane (<0.1% H₂O) .

-

Pyridazine Ring Oxidation : Avoided by excluding strong oxidizers (e.g., KMnO₄) .

Scalability and Industrial Relevance

Comparison with Similar Compounds

Key Observations :

- Morpholino vs. Amino Substituents: Morpholino-containing compounds (e.g., 11m, target compound) exhibit higher crystallinity (solid state) compared to amino-substituted analogs (11n, 11o), which are oils. This suggests morpholino enhances molecular rigidity .

- Amide Group Variations : The 4-(trifluoromethyl)phenyl group in the target compound may improve target binding specificity compared to benzyl or aliphatic amides in 11m–11o .

- Synthetic Efficiency: Yields for 11m–11o range from 57–73%, indicating moderate synthetic accessibility.

Analytical and Physicochemical Properties

- LCMS/HPLC Data : While the target compound lacks reported analytical data, analogs in patents (e.g., Example 321: m/z 634, retention time 1.14 min) demonstrate the utility of LCMS for purity validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.